
2-Chloro-3-phenoxyquinoxaline
Descripción general
Descripción
2-Chloro-3-phenoxyquinoxaline is a chemical compound with the linear formula C14H9ClN2 . It is a solid at room temperature and is air sensitive .
Synthesis Analysis
The synthesis of 2-Chloro-3-phenoxyquinoxaline has been reported in the literature . For example, it can be synthesized from 2,3-Dichloroquinoxaline and Phenylboronic acid . Other synthetic routes have been developed with a focus on green chemistry and cost-effective methods .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-phenoxyquinoxaline is represented by the formula C14H9ClN2 . The molecular weight of this compound is 240.69 .Chemical Reactions Analysis
The chemical reactions of 2-Chloro-3-phenoxyquinoxaline have been studied . The reactions are classified according to the reactivity of the chlorine atom and aldehydic group .Physical And Chemical Properties Analysis
2-Chloro-3-phenoxyquinoxaline is a solid at 20 degrees Celsius . It is air sensitive and should be stored under inert gas . .Safety And Hazards
Direcciones Futuras
Quinoxaline derivatives, such as 2-Chloro-3-phenoxyquinoxaline, have potential applications in medicinal chemistry . They are essential moieties to treat infectious diseases, and due to the current pandemic situation, it has become essential to synthesize drugs to combat deadly pathogens . Therefore, future directions may include the development of new synthetic routes and the exploration of their therapeutic uses .
Propiedades
IUPAC Name |
2-chloro-3-phenoxyquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-13-14(18-10-6-2-1-3-7-10)17-12-9-5-4-8-11(12)16-13/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDPYJFYMBLLBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-phenoxyquinoxaline | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


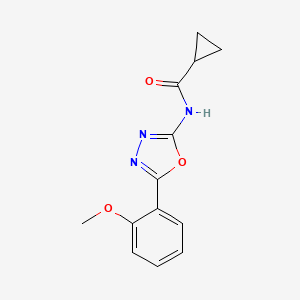

![2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B2931282.png)
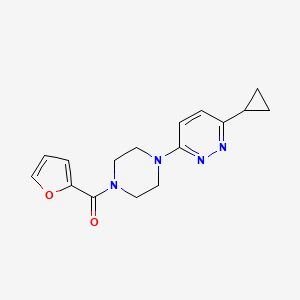
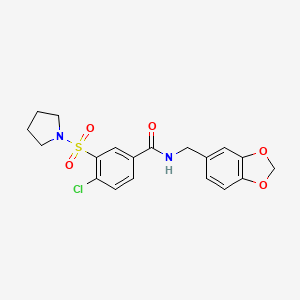

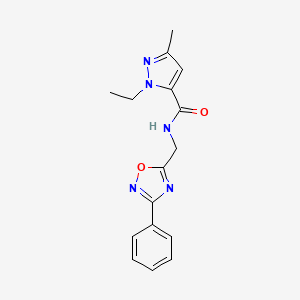
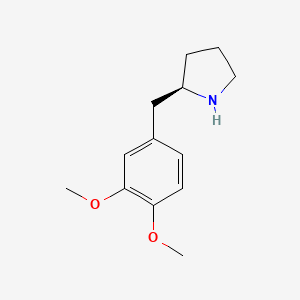
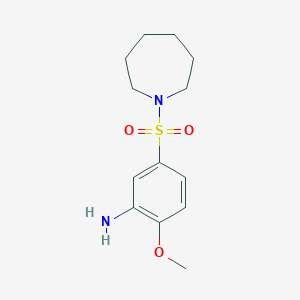
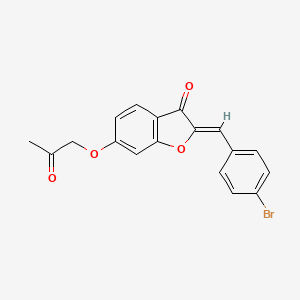
![N-(3-methanesulfonamidophenyl)-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2931296.png)
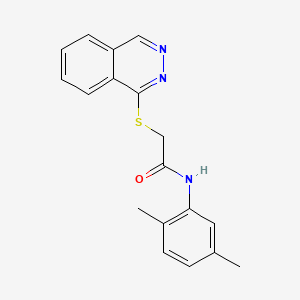
![4-[(Cyclohexylformamido)methyl]benzoic acid](/img/structure/B2931300.png)